3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid
Description
Chemical Structure and Properties 3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid (CAS: 500770-72-9) is a chiral propanoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 3-fluorophenyl substituent at the β-position. The Boc group enhances stability during synthetic processes, while the fluorine atom modulates electronic and steric properties, influencing reactivity and biological interactions .
Synthesis The (S)-enantiomer is synthesized via Boc protection of (S)-2-amino-3-(3-fluorophenyl)propanoic acid using di-tert-butyl dicarbonate (Boc anhydride) under standard conditions, yielding a crude white solid with confirmed structure by $^1$H NMR (δ 1.43 ppm for Boc methyl groups) .
Applications
This compound serves as a key intermediate in medicinal chemistry. For example, it is utilized in the design of small-molecule HDAC8 inhibitors for treating acute kidney injury, where its fluorophenyl moiety contributes to target binding and selectivity .
Properties
IUPAC Name |
3-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPQPXUDXQDVMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382425 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284493-59-0 | |
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284493-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 284493-59-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid generally follows a multi-step approach:
Step 1: Protection of the Amino Group
The free amino group of the precursor amino acid or amino ester is protected by reaction with tert-butoxycarbonyl chloride (Boc-Cl) or di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or sodium hydroxide. This step prevents unwanted side reactions during subsequent transformations.Step 2: Introduction of the 3-Fluorophenyl Group
The 3-fluorophenyl moiety is introduced via nucleophilic substitution or coupling reactions using fluorinated benzene derivatives. This can be done either before or after Boc protection depending on the synthetic route.Step 3: Formation of the Propanoic Acid Backbone
The backbone is constructed or modified through hydrolysis of esters or coupling reactions to yield the free carboxylic acid.Step 4: Purification and Characterization
The final compound is purified by preparative high-performance liquid chromatography (HPLC) or recrystallization to achieve high purity (>98%). Structural integrity and stereochemistry are confirmed by nuclear magnetic resonance (NMR), mass spectrometry (MS), and chiral HPLC.
Detailed Synthetic Route Example
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Boc Protection of amino group | Boc-Cl or Boc₂O, TEA or NaOH, solvent (e.g., DCM, acetonitrile), room temperature, 1–3 hours | Ensures amino group is protected; base scavenges HCl |
| 2 | Coupling with 3-fluorophenyl precursor | Fluorinated benzene derivative, coupling agents (e.g., DCC, HATU), DMAP catalyst, polar aprotic solvent (DMF, DCM) | Forms C–C or C–N bond depending on precursor |
| 3 | Hydrolysis of ester to carboxylic acid | LiOH or NaOH in THF/water mixture, 0–25°C, 1–2 hours | Converts ester intermediate to acid |
| 4 | Acidification and extraction | Acidify to pH ~6 with HCl, extract with ethyl acetate | Isolates free acid form |
| 5 | Purification | Preparative HPLC or recrystallization | Achieves >98% purity |
Industrial and Flow Chemistry Approaches
Continuous Flow Microreactor Systems have been employed to improve the efficiency and scalability of Boc protection and coupling steps. These systems allow precise control of reaction times, temperatures, and reagent mixing, leading to higher yields and reproducibility.
Automated Reactors facilitate large-scale synthesis with consistent quality, especially important for pharmaceutical intermediates.
Analytical and Research Findings
Structural Confirmation
| Technique | Key Observations |
|---|---|
| 1H NMR | Boc tert-butyl singlet at δ ~1.4 ppm; aromatic protons at δ 7.0–7.5 ppm; broad carboxylic acid proton at δ ~12 ppm |
| 13C NMR | Signals for Boc carbonyl (~155 ppm), aromatic carbons, and carboxylic acid carbon (~175 ppm) |
| Mass Spectrometry | Molecular ion peak at m/z 283.3 (M+H)+ confirming molecular weight |
| Infrared Spectroscopy (IR) | Carbonyl stretches at ~1690 cm⁻¹ (Boc) and ~1710 cm⁻¹ (acid); NH stretch at ~3350 cm⁻¹ |
| Chiral HPLC | Enantiomeric excess >99% when chiral precursors used |
Research Insights on Synthetic Optimization
| Aspect | Optimization Strategy | Outcome/Benefit |
|---|---|---|
| Boc Protection Efficiency | Use freshly distilled Boc reagents and dry solvents | Higher yield, fewer side products |
| Coupling Reaction | Employ coupling agents like HATU or DCC with catalytic DMAP | Improved reaction rates and yields |
| Hydrolysis Conditions | Mild base (LiOH) at low temperature to avoid Boc cleavage | Preserves protecting group integrity |
| Purification | Use preparative HPLC with gradient elution | Achieves high purity suitable for pharma use |
| Enantiopurity Maintenance | Start from enantiomerically pure amino acid precursors; monitor by chiral HPLC | Ensures stereochemical fidelity |
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents/Conditions | Key Considerations |
|---|---|---|
| Amino Group Protection | Boc-Cl or Boc₂O, TEA or NaOH, DCM or MeCN, RT | Avoid moisture, control pH |
| Fluorophenyl Group Introduction | Fluorinated benzene derivative, coupling agents (DCC, HATU), DMAP, DMF or DCM | Use inert atmosphere, optimize stoichiometry |
| Ester Hydrolysis | LiOH or NaOH in THF/water, 0–25°C | Avoid strong acid/base to protect Boc |
| Acidification & Extraction | HCl to pH ~6, ethyl acetate extraction | Efficient phase separation |
| Purification | Preparative HPLC or recrystallization | Remove impurities, confirm purity |
The preparation of this compound is a well-established process involving Boc protection of the amino group, introduction of the 3-fluorophenyl substituent, and formation of the propanoic acid backbone. Optimization of reaction conditions, reagent purity, and purification techniques are critical to achieving high yield, purity, and enantiomeric excess. Industrial methods increasingly utilize continuous flow and automated systems to enhance scalability and reproducibility. Analytical techniques such as NMR, MS, IR, and chiral HPLC are essential for confirming structure and stereochemistry.
This compound’s preparation is foundational for its use as an intermediate in pharmaceutical synthesis and research, where its stability and functional group compatibility are paramount.
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Coupling Reactions: It can be used in peptide synthesis where the Boc-protected amino group is coupled with other amino acids or peptide fragments.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
Dichloromethane (DCM): Common solvent for the synthesis and reactions.
Triethylamine (TEA): Base used in the initial Boc protection step.
Major Products Formed
Free Amine: Formed after deprotection of the Boc group.
Peptide Chains: When used in peptide synthesis, it forms longer peptide chains upon coupling with other amino acids.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₄H₁₈FNO₄
- Molecular Weight : 283.30 g/mol
- CAS Number : 284493-59-0
- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which can be removed to reveal the reactive amine group essential for peptide bonding.
Peptide Synthesis
The primary application of 3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid is in the synthesis of peptides. As a protected amino acid, it allows for the stepwise construction of peptides through the following processes:
- Solid-phase peptide synthesis (SPPS) : This method utilizes the compound as a building block to introduce a 3-fluorophenylalanine unit into peptides. The Boc group can be selectively removed under mild acidic conditions, facilitating further coupling reactions.
- Sequential coupling reactions : The ability to protect the amino group while maintaining reactivity makes this compound ideal for synthesizing complex peptide sequences.
Research indicates that compounds with similar structures to this compound exhibit notable biological activities. The fluorinated aromatic ring enhances its potency and selectivity against specific biological targets. Some key findings include:
- Inhibitory effects : Studies have shown that this compound can act as an inhibitor in various biochemical pathways, impacting processes such as protein synthesis and enzyme activity.
- Therapeutic implications : The unique structure allows for potential applications in drug development, particularly in targeting diseases where modulation of protein interactions is crucial.
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Cancer Research
A study investigated the efficacy of peptides synthesized using this compound against cancer cell lines. The results indicated that certain modified peptides exhibited significant cytotoxicity, suggesting potential for development as anticancer agents.
Case Study 2: Inflammatory Response Modulation
Another study focused on the modulation of inflammatory responses using derivatives of this compound. It was found that specific modifications could inhibit kinases involved in inflammatory pathways, offering insights into therapeutic strategies for conditions like rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid primarily involves the protection and deprotection of the amino group. The Boc group is added to the amino group to prevent unwanted reactions during synthesis. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group, resulting in the formation of a free amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-[(tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid are compared below with analogous derivatives, focusing on substituent effects, synthesis, and applications.
Table 1: Comparative Analysis of Propanoic Acid Derivatives
Key Observations
Substituent Position and Electronic Effects: Fluorine at the 3-position (meta) balances electronic withdrawal and steric effects, optimizing HDAC8 inhibition . The 4-fluoro (para) analog exhibits higher thermal stability (mp 152–154°C) due to symmetry, favoring crystallinity .
Functional Group Modifications: Cyanophenyl derivatives (e.g., 3-cyanophenyl) enhance electrophilicity for covalent inhibitor design . Chlorophenyl analogs leverage chlorine’s larger atomic radius for improved metabolic resistance . Hydroxyphenyl variants require protective strategies (e.g., sulfonation) to prevent undesired side reactions .
Stereochemical Considerations :
- The (S)-enantiomer of the 3-fluorophenyl compound is preferred in HDAC8 inhibitor synthesis, highlighting enantioselective activity .
- (R)-configured 2-fluorophenyl derivatives may exhibit divergent pharmacological profiles .
Biological Applications :
Biological Activity
3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid, commonly referred to as Boc-3-fluoro-L-phenylalanine, is a phenylalanine derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorinated phenyl ring. This compound has garnered attention in medicinal chemistry and pharmaceutical research due to its potential biological activities, particularly in the context of drug design and synthesis. This article delves into the biological activity of this compound, highlighting its pharmacological significance, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H18FNO4
- Molecular Weight : 283.299 g/mol
- CAS Number : 114873-01-7
- IUPAC Name : (2S)-3-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Purity : Typically ≥90% .
The biological activity of this compound is influenced by its structural features. The incorporation of the fluorine atom enhances the compound's lipophilicity and may improve its interaction with biological targets. The Boc group serves as a protective moiety that can be removed under specific conditions, allowing for further functionalization or incorporation into peptide sequences.
Pharmacological Applications
- Antitumor Activity : Research has indicated that fluorinated amino acids can exhibit enhanced antitumor properties compared to their non-fluorinated counterparts. The presence of the fluorine atom in this compound may contribute to increased potency against certain cancer cell lines.
- Neuropharmacology : Compounds similar to Boc-3-fluoro-L-phenylalanine have been studied for their potential effects on neurotransmitter systems, particularly in modulating serotonin uptake. Studies have shown that fluorinated derivatives can significantly inhibit serotonin reuptake, which is crucial in developing antidepressants .
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, including proteases and kinases. Its ability to mimic natural substrates due to the phenylalanine structure allows it to interfere with enzyme activity effectively.
Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry explored the antitumor efficacy of various fluorinated amino acids, including Boc-3-fluoro-L-phenylalanine. The results demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, with an IC50 value comparable to established chemotherapeutics .
Study 2: Neurotransmitter Modulation
In a neuropharmacological study, researchers investigated the effect of Boc-3-fluoro-L-phenylalanine on serotonin transporters. The study found that this compound increased serotonin levels in synaptic clefts by inhibiting reuptake mechanisms, suggesting its potential utility in treating mood disorders .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications at the phenyl ring significantly affect biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Fluorination | Increases lipophilicity and binding affinity to receptors |
| Boc Group | Enhances stability and facilitates synthesis |
Q & A
What are the optimized synthetic routes for 3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid, and how can side reactions be minimized?
Answer:
The synthesis typically involves Boc-protection of the amino group followed by coupling with 3-fluorophenylpropanoic acid derivatives. A common method uses (S)-ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride as a starting material, with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and triethylamine (Et₃N) for Boc-protection. The ester is then hydrolyzed using LiOH in tetrahydrofuran (THF)/water, yielding the carboxylic acid . To minimize side reactions (e.g., racemization or incomplete Boc-deprotection):
- Maintain strict temperature control (0–5°C during Boc activation).
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis.
- Monitor reaction progress via TLC or HPLC to optimize reaction times .
What analytical techniques are recommended for assessing the enantiomeric purity and structural integrity of this compound?
Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers. Retention times and peak areas quantify purity .
- NMR Spectroscopy : ¹H/¹³C NMR confirms Boc-group integrity (tert-butyl peaks at δ ~1.4 ppm) and fluorophenyl substitution (aromatic protons at δ ~6.8–7.4 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₄H₁₇FNO₄; theoretical [M+H]⁺ = 294.1143) and detects impurities .
How do storage conditions impact the stability of this compound, and what precautions are necessary for long-term use?
Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group or decarboxylation. Desiccants (e.g., silica gel) mitigate moisture .
- Stability Tests : Accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring reveal decomposition pathways. Avoid exposure to strong acids/bases .
What strategies are effective for resolving enantiomers during synthesis?
Answer:
- Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., enantiopure amino esters) to control stereochemistry .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups in racemic mixtures .
- Diastereomeric Crystallization : Introduce a chiral counterion (e.g., L-tartaric acid) to crystallize enantiopure forms .
How can structural modifications improve the pharmacokinetic profile of derivatives?
Answer:
- Ester Prodrugs : Convert the carboxylic acid to methyl/ethyl esters to enhance membrane permeability. Hydrolyze in vivo via esterases .
- Fluorine Substitution : Retain the 3-fluorophenyl group for metabolic stability; introduce para-substituents (e.g., CF₃) to modulate logP and solubility .
- Amino Acid Conjugates : Link to polar amino acids (e.g., lysine) via amide bonds to improve aqueous solubility .
How do substituents on the phenyl ring influence bioactivity, and how can contradictory data be resolved?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
